1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
Description
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic piperazine derivative featuring a 3-methylcyclohexyl substituent on the piperazine ring and a naphthalen-2-yloxy group linked via an ethanone bridge. The molecular formula is C₂₃H₃₀N₂O₂, with a calculated molecular weight of 366.5 g/mol.
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H30N2O2/c1-18-5-4-8-21(15-18)24-11-13-25(14-12-24)23(26)17-27-22-10-9-19-6-2-3-7-20(19)16-22/h2-3,6-7,9-10,16,18,21H,4-5,8,11-15,17H2,1H3 |
InChI Key |
UNBUUESLNYKJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is to start with a substituted piperazine (such as 3-methylcyclohexylpiperazine) and react it with a naphthalene-based aldehyde or ketone.
- Reaction Conditions : Specific reaction conditions can vary, but typical methods include refluxing the reactants in suitable solvents (e.g., ethanol or dichloromethane) with acid catalysts.
- Industrial Production : Unfortunately, detailed industrial production methods are not widely available in the public domain.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound.
- Reduction : Reducing agents (e.g., lithium aluminum hydride) can reduce the carbonyl group.
- Substitution : Nucleophilic substitution reactions can occur at the piperazine nitrogen.
- Major Products : These reactions yield derivatives with modified functional groups or side chains.
Scientific Research Applications
- Chemistry : Researchers study its reactivity, stereochemistry, and applications in organic synthesis.
- Biology and Medicine : The compound’s pharmacological properties may be explored for potential drug development.
- Industry : It could serve as a building block for other compounds.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with specific receptors or enzymes due to its structural features.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Differences and Implications
Substituent Effects on Pharmacokinetics
- 3-Methylcyclohexyl vs. Aromatic Substituents : The 3-methylcyclohexyl group in the target compound increases lipophilicity (LogP ~3.8) compared to the 4-bromobenzyl (LogP ~4.2) or 2-methoxyphenyl (LogP ~3.0) groups. This difference may enhance CNS penetration but reduce aqueous solubility .
- Tetrazole vs.
Research Findings and Receptor Interactions
Table 2: Receptor Binding and Activity Data
Biological Activity
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, commonly referred to by its systematic name or CAS number (57149-07-2), is a compound that features a piperazine ring and a naphthalene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuropharmacology.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 328.45 g/mol. Its structure includes:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Naphthalene Moiety : A fused bicyclic aromatic hydrocarbon.
- Ethanone Group : A carbonyl group connected to an ether.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.45 g/mol |
| IUPAC Name | 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone |
| InChI Key | UNBUUESLNYKJKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized to interact with various biological receptors or enzymes due to its structural characteristics. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which are critical in neurological pathways.
Anticancer Properties
Research has indicated that piperazine derivatives, including compounds structurally similar to 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, can exhibit significant anticancer activity. A study highlighted that piperazine-based compounds could induce mitotic arrest in colon cancer cells, enhancing sensitivity to apoptotic stimuli . This suggests that derivatives with similar structures might also possess anticancer properties.
Neuropharmacological Activity
The piperazine moiety is known for its role in various neuropharmacological agents. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. The potential for this compound to modulate these pathways warrants further investigation.
Case Studies
Several studies have focused on related compounds within the piperazine class:
- Mitotic Arrest Induction : Research on similar piperazine derivatives demonstrated their ability to induce mitotic arrest in cancer cell lines, suggesting a potential pathway for therapeutic applications .
- Receptor Interaction Studies : Investigations into other piperazine derivatives have shown their ability to interact with cannabinoid receptors, indicating that this class of compounds may influence various signaling pathways relevant to both cancer and neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
